molecular formula C9H12O B15348355 Ethenone, (4-methylenecyclohexyl)-(9CI)

Ethenone, (4-methylenecyclohexyl)-(9CI)

Cat. No.: B15348355
M. Wt: 136.19 g/mol
InChI Key: JXRMCQGMKGEEDU-UHFFFAOYSA-N
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Description

Ethenone, (4-methylenecyclohexyl)-(9CI) is an organic compound with the molecular formula C13H16 It is a derivative of cyclohexane, featuring a methylene group attached to the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenone, (4-methylenecyclohexyl)-(9CI) typically involves the reaction of cyclohexanone with formaldehyde under basic conditions to form the methylene group

Industrial Production Methods

In industrial settings, the production of Ethenone, (4-methylenecyclohexyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethenone, (4-methylenecyclohexyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Ethenone, (4-methylenecyclohexyl)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethenone, (4-methylenecyclohexyl)-(9CI) involves its interaction with various molecular targets. The methylene group can act as an electrophile, participating in reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanemethanol: This compound is similar in structure but features a hydroxyl group instead of a methylene group.

    Cyclohexanone: A precursor in the synthesis of Ethenone, (4-methylenecyclohexyl)-(9CI), it lacks the methylene group.

Uniqueness

Ethenone, (4-methylenecyclohexyl)-(9CI) is unique due to its methylene group, which imparts distinct reactivity compared to similar compounds

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-8-2-4-9(5-3-8)6-7-10/h6,9H,1-5H2

InChI Key

JXRMCQGMKGEEDU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)C=C=O

Origin of Product

United States

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